3-Propoxybenzene-1-carbothioamide
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Overview
Description
3-Propoxybenzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS It is a derivative of benzene, featuring a propoxy group at the third position and a carbothioamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxybenzene-1-carbothioamide typically involves the reaction of 3-propoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Propoxybenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-Propoxybenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its acaricidal activity.
1,4-Diallyloxybenzene: Exhibits similar chemical properties but differs in its biological activity.
1,4-Dipropoxybenzene: Another related compound with distinct applications.
Uniqueness
3-Propoxybenzene-1-carbothioamide stands out due to its unique combination of a propoxy group and a carbothioamide group, which imparts specific chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h3-5,7H,2,6H2,1H3,(H2,11,13) |
InChI Key |
CGDKNGYSGFCHMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=S)N |
Origin of Product |
United States |
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